molecular formula C18H24N2O B15283735 1-sec-butyl-5-(1,2-dimethyl-1H-indol-3-yl)-2-pyrrolidinone

1-sec-butyl-5-(1,2-dimethyl-1H-indol-3-yl)-2-pyrrolidinone

Cat. No.: B15283735
M. Wt: 284.4 g/mol
InChI Key: LTGOYYRQYNHPNS-UHFFFAOYSA-N
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Description

1-sec-butyl-5-(1,2-dimethyl-1H-indol-3-yl)-2-pyrrolidinone is an organic compound that belongs to the class of pyrrolidinones. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-sec-butyl-5-(1,2-dimethyl-1H-indol-3-yl)-2-pyrrolidinone typically involves multi-step organic reactions. A common approach might include:

    Formation of the Indole Ring: Starting from a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.

    Alkylation: The indole ring can be alkylated at the 3-position using sec-butyl halides under basic conditions.

    Pyrrolidinone Formation: The final step involves the formation of the pyrrolidinone ring, which can be achieved through cyclization reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures.

Chemical Reactions Analysis

Types of Reactions

1-sec-butyl-5-(1,2-dimethyl-1H-indol-3-yl)-2-pyrrolidinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the indole ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxo derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-sec-butyl-5-(1,2-dimethyl-1H-indol-3-yl)-2-pyrrolidinone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-sec-butyl-5-(1H-indol-3-yl)-2-pyrrolidinone
  • 1-sec-butyl-5-(1,2-dimethyl-1H-indol-3-yl)-2-pyrrolidine

Uniqueness

1-sec-butyl-5-(1,2-dimethyl-1H-indol-3-yl)-2-pyrrolidinone is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Comparing it with similar compounds can highlight differences in properties such as solubility, stability, and efficacy.

Properties

Molecular Formula

C18H24N2O

Molecular Weight

284.4 g/mol

IUPAC Name

1-butan-2-yl-5-(1,2-dimethylindol-3-yl)pyrrolidin-2-one

InChI

InChI=1S/C18H24N2O/c1-5-12(2)20-16(10-11-17(20)21)18-13(3)19(4)15-9-7-6-8-14(15)18/h6-9,12,16H,5,10-11H2,1-4H3

InChI Key

LTGOYYRQYNHPNS-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C(CCC1=O)C2=C(N(C3=CC=CC=C32)C)C

Origin of Product

United States

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